molecular formula C13H10N2O4 B11711797 N-(3-hydroxyphenyl)-4-nitrobenzamide CAS No. 37795-98-5

N-(3-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B11711797
CAS No.: 37795-98-5
M. Wt: 258.23 g/mol
InChI Key: VFQVJEPRLXMANV-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-nitrobenzamide is an organic compound that features both a hydroxyphenyl group and a nitrobenzamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxy and nitro functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4-nitrobenzamide typically involves the reaction of 3-hydroxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 3-hydroxyaniline in a suitable solvent like dichloromethane.

    Step 2: Add 4-nitrobenzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

    Step 3: Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Alkyl halides, halogenating agents

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., N-(3-oxophenyl)-4-nitrobenzamide)

    Reduction: Formation of an amino compound (e.g., N-(3-hydroxyphenyl)-4-aminobenzamide)

    Substitution: Formation of substituted derivatives (e.g., N-(3-alkoxyphenyl)-4-nitrobenzamide)

Scientific Research Applications

N-(3-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-4-nitrobenzamide: Similar structure but with the hydroxy group in the para position.

    N-(3-hydroxyphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-hydroxyphenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-hydroxyphenyl)-4-nitrobenzamide is unique due to the presence of both hydroxy and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the benzene ring also influences the compound’s properties and interactions.

Properties

CAS No.

37795-98-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H10N2O4/c16-12-3-1-2-10(8-12)14-13(17)9-4-6-11(7-5-9)15(18)19/h1-8,16H,(H,14,17)

InChI Key

VFQVJEPRLXMANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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